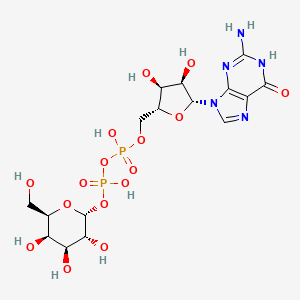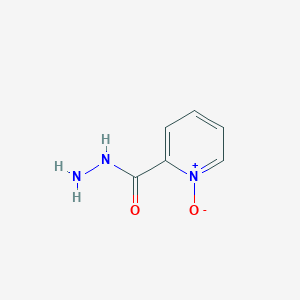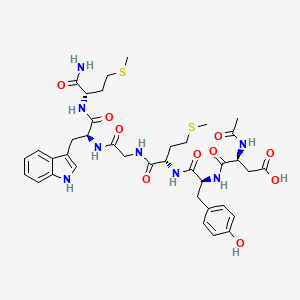
CCK (26-31) (non-sulfated)
Overview
Description
Cholecystokinin (26-31) (non-sulfated): is a peptide hormone fragment found in the gut and brain. It is an N-terminal fragment of cholecystokinin, a peptide hormone that stimulates digestion, regulates satiety, and is associated with anxiety . The non-sulfated form of cholecystokinin (26-31) is less active compared to its sulfated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecystokinin (26-31) (non-sulfated) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of cholecystokinin (26-31) (non-sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Cholecystokinin (26-31) (non-sulfated) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products: The major products formed from these reactions include modified peptide fragments with altered amino acid sequences or functional groups .
Scientific Research Applications
Cholecystokinin (26-31) (non-sulfated) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in digestion, satiety regulation, and anxiety-related pathways.
Medicine: Explored for potential therapeutic applications in gastrointestinal disorders and anxiety management.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Cholecystokinin (26-31) (non-sulfated) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) located in the gut and brain. This binding stimulates pancreatic enzyme secretion, gallbladder contraction, and gut motility. It also regulates satiety and inhibits acid secretion from the stomach. In the brain, cholecystokinin acts as a neurotransmitter, modulating anxiety and other behaviors .
Comparison with Similar Compounds
Cholecystokinin (26-31) (sulfated): More active form due to the presence of sulfate groups.
Cholecystokinin (26-33) (non-sulfated): Longer peptide fragment with similar functions.
Cholecystokinin (30-33) (non-sulfated): Shorter fragment with distinct biological activities.
Uniqueness: Cholecystokinin (26-31) (non-sulfated) is unique due to its specific sequence and lack of sulfation, which affects its activity and interactions with receptors. This makes it a valuable tool for studying the role of sulfation in peptide hormone function .
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIRLWWYUBVSM-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


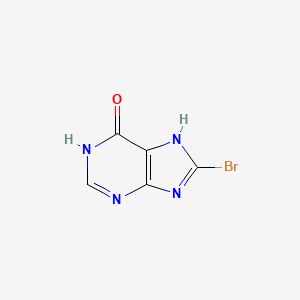
![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)
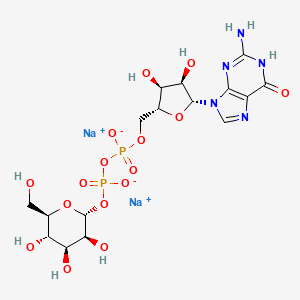

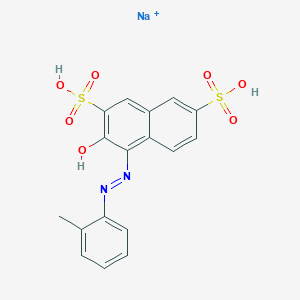
![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)
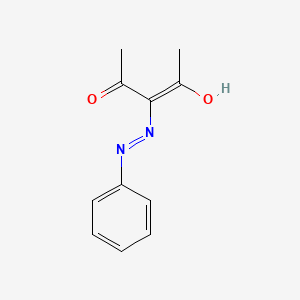
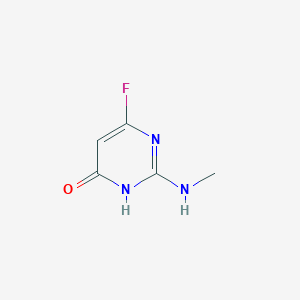

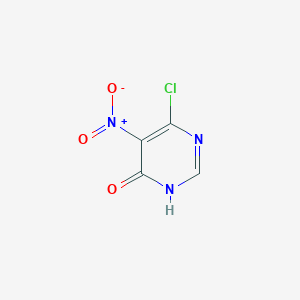
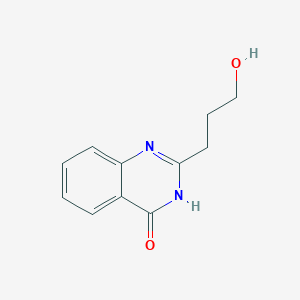
![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)
